3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxycarbonyl group, a methylphenyl group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate is then subjected to further reactions to introduce the ethoxycarbonyl and methylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl or methylphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce dihydropyrazole derivatives.
Scientific Research Applications
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- 3-(Ethoxycarbonyl)-1-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- 3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxycarbonyl group enhances its reactivity in certain chemical reactions, while the methylphenyl group contributes to its potential biological activities.
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(2-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(19)10-8-12(13(17)18)16(15-10)11-7-5-4-6-9(11)2/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKAWJQZBURCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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